molecular formula C25H36ClN3O10 B2871049 Pomalidomide-PEG6-NH2 (hydrochloride) CAS No. 2341841-01-6

Pomalidomide-PEG6-NH2 (hydrochloride)

Numéro de catalogue: B2871049
Numéro CAS: 2341841-01-6
Poids moléculaire: 574.02
Clé InChI: MWEFMNTVJQCCJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pomalidomide-PEG6-NH2 (hydrochloride) is a useful research compound. Its molecular formula is C25H36ClN3O10 and its molecular weight is 574.02. The purity is usually 95%.
BenchChem offers high-quality Pomalidomide-PEG6-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-PEG6-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Efficacy in Multiple Myeloma

Pomalidomide, in combination with dexamethasone, has shown significant efficacy in the management of heavily pretreated multiple myeloma (MM), providing a beneficial option for patients with relapsed and refractory MM. This regimen has been observed to be well-tolerated and effective, offering a high rate of disease control and prolongation of survival in a particularly severe setting of MM patients who are relapsed and refractory to all available therapeutic resources (Cerchione et al., 2018) (Cerchione et al., 2022).

Modulation of the Tumor Microenvironment

Pomalidomide has demonstrated significant therapeutic activity against CNS lymphoma, highlighting its potential beyond hematological malignancies. It notably impacts the tumor microenvironment in murine models, increasing macrophages and natural killer cells, and inducing significant biological changes in tumor-associated macrophages. This suggests pomalidomide's role in altering the immune microenvironment to combat cancer (Li et al., 2013).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of pomalidomide has revealed its extensive metabolization before excretion, with a significant portion of the administered dose being recovered, indicating good oral absorption. These findings provide a foundation for understanding the metabolic pathways of pomalidomide and its analogs, contributing to the optimization of therapeutic regimens for maximum efficacy and reduced toxicity (Hoffmann et al., 2012).

Induction of Fetal Hemoglobin

Pomalidomide has been explored for its potential to induce fetal hemoglobin (HbF) production, offering a novel therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. This application underlines pomalidomide's versatility in modulating gene expression and protein synthesis, further expanding its therapeutic utility beyond its primary indications (Moutouh-de Parseval et al., 2008).

Mécanisme D'action

Target of Action

Pomalidomide-PEG6-NH2 (hydrochloride), also known as Thalidomide-O-PEG5-NH2.HCl or Thalidomide 4’-ether-PEG5-amine, primarily targets Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

The compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 6-unit PEG linker . It is used in PROTAC (proteolysis-targeting chimeras) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein . This can have various downstream effects depending on the specific function of the target protein.

Pharmacokinetics

The compound’s solubility in dmso is reported to be 125 mg/ml , which could potentially influence its absorption and distribution in the body

Result of Action

The primary result of the action of Pomalidomide-PEG6-NH2 (hydrochloride) is the degradation of its target protein via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific role of the target protein in cellular processes.

Action Environment

The compound is recommended to be stored at -20°C, away from moisture and light , suggesting that these factors could potentially affect its stability.

Analyse Biochimique

Biochemical Properties

Pomalidomide-PEG6-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

Cellular Effects

The effects of Pomalidomide-PEG6-NH2 (hydrochloride) on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pomalidomide-PEG6-NH2 (hydrochloride) exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Pomalidomide-PEG6-NH2 (hydrochloride) may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pomalidomide-PEG6-NH2 (hydrochloride) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pomalidomide-PEG6-NH2 (hydrochloride) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Pomalidomide-PEG6-NH2 (hydrochloride) is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Pomalidomide-PEG6-NH2 (hydrochloride) and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name

4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O10.ClH/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30;/h1-3,19H,4-17,26H2,(H,27,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEFMNTVJQCCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.